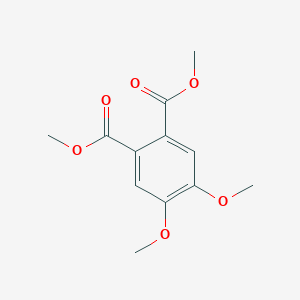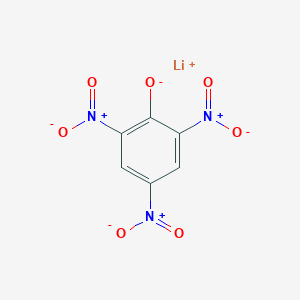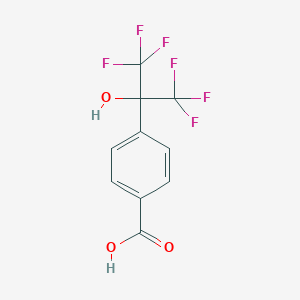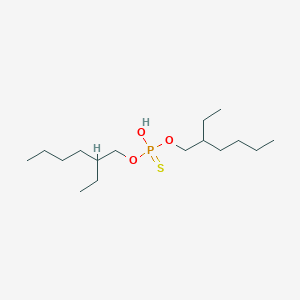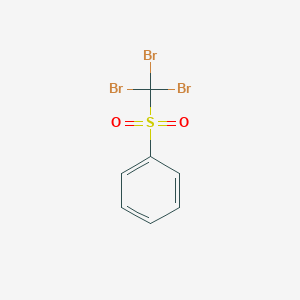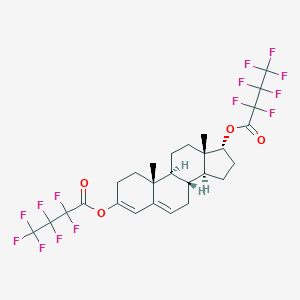
Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate) is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of androstenedione, a hormone that is naturally produced in the body. In
Mecanismo De Acción
The mechanism of action of Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate) is not fully understood. It is believed to work by inhibiting the aromatase enzyme, which is responsible for the conversion of androgens to estrogens. This inhibition leads to a decrease in estrogen levels, which may be beneficial in the treatment of estrogen-dependent cancers.
Efectos Bioquímicos Y Fisiológicos
Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate) has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, it has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate) in lab experiments is its potential anti-cancer properties. It may be useful in studying the mechanisms of cancer cell growth and in developing new cancer treatments. However, one limitation is the complexity of its synthesis, which may make it difficult to obtain in large quantities for use in experiments.
Direcciones Futuras
There are several future directions for research on Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate). One area of research is the development of new cancer treatments based on its anti-cancer properties. Another area of research is the development of new neuroprotective agents for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate) and its potential applications in medicine.
Métodos De Síntesis
The synthesis of Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate) involves a series of chemical reactions. The starting material is androstenedione, which is reacted with a series of reagents to produce the final product. The synthesis method is complex and requires expertise in organic chemistry. The purity and yield of the final product are critical for its use in scientific research.
Aplicaciones Científicas De Investigación
Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate) has been studied for its potential applications in the field of medicine. It has been shown to have anti-cancer properties and has been studied as a potential treatment for breast cancer. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propiedades
Número CAS |
18072-22-5 |
|---|---|
Nombre del producto |
Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate) |
Fórmula molecular |
C27H26F14O4 |
Peso molecular |
680.5 g/mol |
Nombre IUPAC |
[(8R,9S,10R,13S,14S,17R)-3-(2,2,3,3,4,4,4-heptafluorobutanoyloxy)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C27H26F14O4/c1-20-9-7-13(44-18(42)22(28,29)24(32,33)26(36,37)38)11-12(20)3-4-14-15-5-6-17(21(15,2)10-8-16(14)20)45-19(43)23(30,31)25(34,35)27(39,40)41/h3,11,14-17H,4-10H2,1-2H3/t14-,15-,16-,17+,20-,21-/m0/s1 |
Clave InChI |
HKIHHWPHLDBSRM-GQDVPIKJSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2OC(=O)C(C(C(F)(F)F)(F)F)(F)F)CC=C4[C@@]3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C |
SMILES |
CC12CCC3C(C1CCC2OC(=O)C(C(C(F)(F)F)(F)F)(F)F)CC=C4C3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C |
SMILES canónico |
CC12CCC3C(C1CCC2OC(=O)C(C(C(F)(F)F)(F)F)(F)F)CC=C4C3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





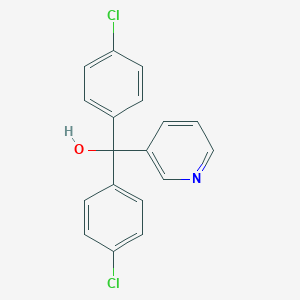
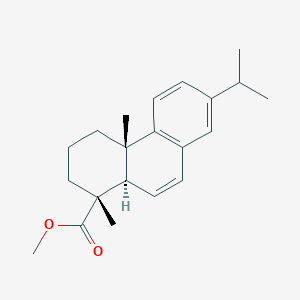
![[4-(2-Furyl)phenyl]methanol](/img/structure/B101486.png)
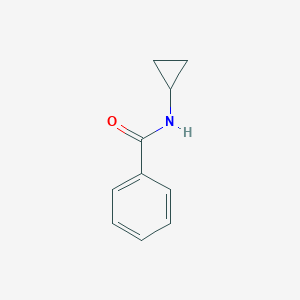
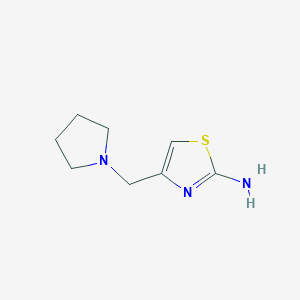
![3,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B101493.png)
